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Compound Name: Rauvotetraphylline A

Cat. No.: B15589011 Get Quote

Spectroscopic Signatures of Rauvotetraphylline
Isomers: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic signatures of five

Rauvotetraphylline isomers: A, B, C, D, and E. These novel indole alkaloids, isolated from

Rauvolfia tetraphylla, exhibit structural variations that are distinguishable through modern

spectroscopic techniques. Understanding these spectral differences is crucial for the

identification, characterization, and potential development of these compounds for therapeutic

applications. The structural elucidation of these compounds was primarily achieved through a

combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution

Electrospray Ionization Mass Spectrometry (HRESIMS), Infrared (IR) spectroscopy, and

Ultraviolet-Visible (UV-Vis) spectroscopy[1].

Data Presentation: Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features of Rauvotetraphylline isomers

A-E based on available data. While complete numerical data from the primary literature is not

fully available, this comparative summary highlights the significant differences observed in their

spectra.

Table 1: ¹H and ¹³C NMR Spectroscopic Highlights
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Isomer
Key Differentiating
¹H NMR Signals (δ,
ppm)

Key Differentiating
¹³C NMR Signals (δ,
ppm)

Structural Moiety
Indicated

Rauvotetraphylline A

Signals corresponding

to a sarpagine-type

alkaloid with specific

sugar moieties.

Unique signals in the

glycosidic region of

the spectrum.

Glycosylated

sarpagine alkaloid

Rauvotetraphylline B

Resonances for a 4,6-

dimethyl-2-pyridyl

moiety.

Characteristic signals

for the substituted

pyridine ring.

Sarpagine alkaloid

with a dimethyl-pyridyl

group

Rauvotetraphylline C

Signals for an E-3-

oxo-1-butenyl unit (δH

~6.73, 6.06, 2.22).

Carbonyl (δC ~201.1),

olefinic (δC ~151.7,

131.6), and methyl

(δC ~27.0) signals for

the butenyl group.

Sarpagine alkaloid

with a butenyl

substituent

Rauvotetraphylline D

Signals analogous to

the ajmaline-type

alkaloid perakine, but

with an E-3-oxo-1-

butenyl unit (δH

~6.84, 6.18).

Carbonyl (δC ~198.0),

olefinic (δC ~146.0,

131.7), and methyl

(δC ~27.4) signals for

the butenyl group.

Ajmaline-type alkaloid

with a butenyl

substituent

Rauvotetraphylline E
Absence of methyl

ester signals.

Presence of a

carboxyl group signal

(δC ~170.3).

Alstonine derivative

with a carboxylic acid

Table 2: HRESIMS, UV-Vis, and IR Spectroscopic Data
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Isomer
Molecular Formula
(from HRESIMS)

UV λmax (nm)
Key IR Absorptions
(cm⁻¹)

Rauvotetraphylline A C₂₇H₃₂N₂O₈

Not explicitly stated,

typical indole alkaloid

absorption expected.

Not explicitly stated,

expected OH, NH,

C=O, C=C

absorptions.

Rauvotetraphylline B C₂₈H₃₄N₂O₇

Not explicitly stated,

typical indole alkaloid

absorption expected.

Not explicitly stated,

expected OH, NH,

C=O, C=C

absorptions.

Rauvotetraphylline C C₂₈H₃₄N₂O₇

Not explicitly stated,

typical indole alkaloid

absorption expected.

Not explicitly stated,

expected OH, NH,

C=O (ketone and

ester), C=C

absorptions.

Rauvotetraphylline D C₂₄H₂₆N₂O₃

Not explicitly stated,

typical indole alkaloid

absorption expected.

Not explicitly stated,

expected OH, NH,

C=O (ketone), C=C

absorptions.

Rauvotetraphylline E C₂₀H₁₈N₂O₃ 252, 308, 370
3423 (O-H stretch

from carboxyl group)

Experimental Protocols
The following are generalized experimental protocols for the key spectroscopic techniques

used in the analysis of Rauvotetraphylline isomers, based on standard practices for natural

product chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: 5-10 mg of the isolated isomer is dissolved in 0.5 mL of a deuterated

solvent (e.g., CDCl₃, CD₃OD). Tetramethylsilane (TMS) is typically used as an internal

standard (0 ppm).
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire

¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra.

Data Acquisition:

¹H NMR: Spectra are acquired with a sufficient number of scans to obtain a good signal-to-

noise ratio. Key parameters include spectral width, acquisition time, and relaxation delay.

¹³C NMR: Spectra are acquired using a proton-decoupling pulse sequence. DEPTQ or

APT experiments can be used to differentiate between CH, CH₂, CH₃, and quaternary

carbons.

2D NMR: COSY spectra are used to establish proton-proton correlations. HSQC spectra

are used to determine one-bond proton-carbon correlations. HMBC spectra are used to

determine long-range (2-3 bond) proton-carbon correlations, which are crucial for

establishing the carbon skeleton and the position of substituents.

High-Resolution Electrospray Ionization Mass
Spectrometry (HRESIMS)

Sample Preparation: A dilute solution of the purified isomer is prepared in a suitable solvent

(e.g., methanol, acetonitrile) with the addition of a small amount of formic acid or ammonium

hydroxide to promote ionization.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or

Orbitrap instrument, coupled with an electrospray ionization (ESI) source is used.

Data Acquisition: Data is acquired in positive or negative ion mode. The instrument is

calibrated to ensure high mass accuracy. The accurate mass measurement of the molecular

ion ([M+H]⁺ or [M-H]⁻) allows for the determination of the elemental composition and

molecular formula.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: A dilute solution of the isomer is prepared in a UV-transparent solvent

(e.g., methanol, ethanol).
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Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

Data Acquisition: The absorbance is measured over a wavelength range of 200-800 nm. The

solvent is used as a blank for background correction. The wavelengths of maximum

absorbance (λmax) are recorded, which are characteristic of the chromophores present in

the molecule.

Infrared (IR) Spectroscopy
Sample Preparation: The sample can be prepared as a KBr pellet, a thin film on a salt plate

(e.g., NaCl), or dissolved in a suitable solvent (e.g., CHCl₃).

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. The

positions of the absorption bands are reported in wavenumbers (cm⁻¹) and are indicative of

the functional groups present in the molecule (e.g., O-H, N-H, C=O, C=C).

Mandatory Visualization
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Caption: Experimental workflow for the isolation and spectroscopic analysis of

Rauvotetraphylline isomers.
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Caption: Structural relationships of Rauvotetraphylline isomers based on their alkaloid core

structures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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